molecular formula C12H18O B1266906 1-(4-tert-Butylphenyl)ethanol CAS No. 34386-42-0

1-(4-tert-Butylphenyl)ethanol

Cat. No. B1266906
CAS RN: 34386-42-0
M. Wt: 178.27 g/mol
InChI Key: KEJQAXFZHFUFBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-tert-Butylphenyl)ethanol and its derivatives often involves catalytic reactions and the use of protecting groups to ensure the selective addition of functional groups. One approach involves the anionic polymerization of styrene derivatives containing tert-butyldimethylsilyl ethers, leading to well-defined poly(vinylphenol), poly[(vinylphenyl)methanol], and poly[2-vinylphenyl)ethanol], showcasing the versatility in synthesizing phenolic compounds with precise molecular weight control (Hirao et al., 1993).

Molecular Structure Analysis

The molecular structure of 1-(4-tert-Butylphenyl)ethanol and related compounds has been elucidated through various spectroscopic and crystallographic techniques. For instance, the structure of related benzyl-substituted tetrahydro-1H-pyrazolo[3,4-b]pyridine derivatives reveals insights into the molecular constitution and crystal packing, highlighting the role of hydrogen bonding and solvent interaction in determining the molecular conformation (Cruz et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-tert-Butylphenyl)ethanol are diverse, including hydroesterification processes where the compound interacts with other alcohols in the presence of catalysts to form esters, demonstrating its reactivity and potential in synthesizing valuable esters (Qiao & Deng, 2002).

Physical Properties Analysis

The physical properties of 1-(4-tert-Butylphenyl)ethanol, such as density, solubility, and phase behavior, are crucial for its application in various fields. Studies on ternary mixtures involving 1-butyl-3-methylimidazolium tetrafluoroborate, ethanol, and water reveal the compound's behavior under different pressures and temperatures, providing insight into its thermodynamic properties and interactions with other substances (Rilo et al., 2010).

Chemical Properties Analysis

The chemical properties of 1-(4-tert-Butylphenyl)ethanol, including its reactivity, stability, and interactions with various reagents, are integral to its utility in chemical synthesis. The compound's role in the homogeneous catalysis of ethyl tert-butyl ether formation from tert-butyl alcohol in compressed liquid ethanol showcases its potential in synthesizing biofuels and other valuable chemical products (Habenicht et al., 1995).

Scientific Research Applications

Extraction and Separation Applications

  • Alcohol-Water Separation : Research by Chapeaux et al. (2008) discusses the extraction of alcohols, including 1-butanol, from water using an ionic liquid. This study emphasizes the potential of such processes in industrial applications, particularly for renewable resources and solvent use in the pharmaceutical industry.

Fuel Quality Analysis

  • Automotive Fuel Analysis : A study by Budag et al. (2006) explores the impact of ethanol addition to gasoline and its effects on solvatochromic dyes. These dyes include variants with tert-butylphenyl groups, indicating the relevance of such compounds in fuel quality analysis.

Pharmaceutical and Organic Synthesis

  • Desilylation in Organic Synthesis : Yu and Verkade (2000) explored the use of tert-butyldimethylsilyl ethers in the desilylation of alcohols, highlighting the role of compounds like 1-(4-tert-Butylphenyl)ethanol in organic synthesis processes. Read more.

Photocatalytic Applications

  • Photocatalytic Degradation : Sakkas et al. (2007) investigated the photocatalytic transformation of salbutamol, a compound with a tert-butylphenyl group, using titanium dioxide. This research highlights the application of such compounds in environmental remediation processes. Find out more.

Membrane Technology

  • Pervaporation in Ethanol/Water Mixtures : Research by Li and Lee (2006) on soluble polyimides derived from compounds including tert-butylphenyl shows applications in pervaporation, a process used in the separation of ethanol/water mixtures. This emphasizes the compound's relevance in membrane technology. Learn more.

Gasoline Oxygenates Analysis

  • Oxygenates in Gasoline : Iob et al. (1998) conducted a study on oxygenates like tert-butanol in gasoline, demonstrating the importance of tert-butylphenyl derivatives in understanding fuel composition and emissions. Explore the study.

Chemical Sensing and Analysis

  • Metal Ion Sensing : Torawane et al. (2016) synthesized a Schiff base involving a tert-butylphenyl group, showing its effectiveness as a chemosensor for metal ions like Al3+, indicating potential applications in environmental monitoring and analysis. Read more.

Safety And Hazards

1-(4-tert-Butylphenyl)ethanol is considered hazardous. It can cause serious eye damage, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

1-(4-tert-butylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJQAXFZHFUFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293804
Record name 1-(4-tert-Butylphenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-Butylphenyl)ethanol

CAS RN

34386-42-0
Record name 1-(p-tert-Butylphenyl)ethanol
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Record name 1-(4-tert-Butylphenyl)ethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-tert-butylphenyl)ethan-1-ol
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Synthesis routes and methods I

Procedure details

Methylmagnesium bromide (3 mol/L diethyl ether solution, 5 mL, 15.0 mmol) was added dropwise to a solution of 4-tert-butylbenzaldehyde (1.62 g, 10.0 mmol) in diethyl ether (20 mL) while cooling in ice, and the mixture was stirred at the same temperature for 30 min. Aqueous ammonium chloride solution was added thereto and the mixture was extracted with diethyl ether. The organic layer was washed with brine and dried over anhydrous magnesium sulfate. The desiccant was filtered off and then the filtrate was concentrated under reduced pressure to afford 1-(4-tert-butylphenyl)ethanol as a colorless solid (1.84 g).
Quantity
5 mL
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1.62 g
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20 mL
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Synthesis routes and methods II

Procedure details

In 400 ml of 0.2 M aqueous solution of disodium hydrogenphosphate was suspended 22.6 g of (-)-p-tert.-butyl-α-methylbenzyl acetate of [α]D25 -36.9° (C=1, C6H12) and optical purity 35.6% e.e. obtained in Synthesis Example 6, and 1.33 g of chicken liver acetone powder was added thereto. The resulting mixture was subjected to reaction at 25° C. for 67 hours. The reaction liquid was extracted twice with 400 ml each of ethyl acetate (insoluble matter was removed by Celite filtration). The ethyl acetate layer was dried over anhydrous sodium sulfate and freed of solvent by distillation. The resulting pale yellow oily residue was subjected to column chromatography (on 200 g of silica gel, wherein p-tert.-butyl-α-methylbenzyl acetate was eluted with a benzene/ethyl acetate 50/1 (V/V) mixture and then p-tert.-butyl-α-methylbenzyl alcohol was eluted with benzene/ethyl acetate 10/1 (V/V) mixture and, thereafter, the solvent in each elute was distilled away). Thus were obtained 14.01 g (yield: 62%) of (-)-p-tert.-butyl-α-methylbenzyl acetate of [α]D25 -85.5° (C=1.07, C6H12), optical purity 82.6% e.e. and 6.25 g (yield 34%) of (+)-p-tert.-butyl-α-methylbenzyl alcohol of [α]D25 +23.1° (C=1.07, C6H12), optical purity 47.2% e.e.
[Compound]
Name
aqueous solution
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0 (± 1) mol
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(-)-p-tert.-butyl-α-methylbenzyl acetate
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22.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
E Catoni, E Cernia, C Palocci - Journal of Molecular Catalysis A: Chemical, 1996 - Elsevier
A microbial lipase from Pseudomonas sp., immobilized on an ACR-silica gel, has been used as catalyst for esterification reactions in organic solvents which were largely different in …
Number of citations: 56 www.sciencedirect.com
NTT Chau, S Handjani, JP Guegan, M Guerrero… - …, 2013 - Wiley Online Library
Colloidal suspensions of ruthenium nanoparticles (Ru 0 NPs) stabilized by randomly methylated β‐cyclodextrins were easily prepared in aqueous solution by two comparative reductive …
U Rayhan, JH Do, T Arimura, T Yamato - Comptes Rendus Chimie, 2015 - Elsevier
Raney Ni–Al alloy was found to be capable of reducing benzophenones to the corresponding diphenylmethanes (2) in water in good to excellent yields within 3 h at 60 C in a sealed …
Number of citations: 11 www.sciencedirect.com
S Muangsri - 2019 - digital.car.chula.ac.th
Enantiomeric separations of seventy-two underivatized chiral alcohols and forty-three trifluoroacetyl derivatives of chiral amines of various structures were investigated by gas …
Number of citations: 0 digital.car.chula.ac.th
LT Chai, WW Wang, QR Wang, FG Tao - Journal of Molecular Catalysis A …, 2007 - Elsevier
A soluble polymer (MeO-PEG) supported biphenylbisphosphine (BIPHEP)-Ru/chiral diamine (1,2-diphenylethylenediamine) complex, in which the polymer is attached to the two phenyl …
Number of citations: 20 www.sciencedirect.com
B Ramasamy, M Kumar Gangwar… - European Journal of …, 2017 - Wiley Online Library
The catalytic potential of new N‐heterocyclic carbene ligands, derived from a chiral fused bicyclic ring scaffold with restricted rotation along the C–N bond bearing the chiral auxiliary, …
K Toboonpha - 2017 - digital.car.chula.ac.th
Enantiomeric separation of 55 alcohols (13 aliphatic alcohols and 42 alcohols of aromatic structure) was studied by gas chromatography using octakis (2, 3-di-O-acetyl-6-O-tert-…
Number of citations: 1 digital.car.chula.ac.th
HR Hobbs, NR Thomas - Chemical reviews, 2007 - ACS Publications
In recent years, green chemistry has become an area of significant research interest. It is best defined as “the utilization of a set of principles that reduces or eliminates the use or …
Number of citations: 313 pubs.acs.org
MJ Chernishenko - 1994 - dr.library.brocku.ca
The spatial limits of the active site in the benzylic hydroxylase enzyme of the fungus Mortierella isabellina were investigated. Several molecular probes were used in incubation …
Number of citations: 4 dr.library.brocku.ca
N Luo, Y Zhong, JT Liu, L Ouyang, R Luo - Synthesis, 2020 - thieme-connect.com
A practical and efficient method for the synthesis of alcohols in one pot from readily available alkynes via a tandem process by formic acid promoted hydration and metal-ligand …
Number of citations: 10 www.thieme-connect.com

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